molecular formula C17H17ClO4 B5045298 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5045298
M. Wt: 320.8 g/mol
InChI Key: IPTWKOODEQACJL-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorophenoxy group, a propoxy linker, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Formation of 4-chlorophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Etherification: The 4-chlorophenoxypropyl bromide is then reacted with 3-methoxybenzaldehyde in the presence of a base like sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the methoxy and chlorophenoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorine atom can influence its reactivity and interactions compared to its bromine or fluorine analogs.

Properties

IUPAC Name

4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTWKOODEQACJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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